Solid-state characterizationCrystallizationFormulation development
Benzothiophene-2-carboxylate building blocks are not interchangeable across CF3 regioisomers. The 6-CF3 isomer (CAS 863118-41-6) exhibits a melting point of 105-107 °C, distinct from the 5-CF3 (123-124 °C) and 7-CF3 (71-74 °C) isomers, enabling selective crystallization for purity assessment. This compound serves as a protected carboxylic acid equivalent for multistep API intermediate synthesis and agrochemical discovery. Key advantages: Regiospecific CF3 placement for precise SAR modulation; methyl ester handle for amide coupling after hydrolysis; well-defined thermal behavior for process validation.
Molecular FormulaC11H7F3O2S
Molecular Weight260.23 g/mol
CAS No.863118-41-6
Cat. No.B1369994
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS 863118-41-6) is a heterocyclic building block belonging to the benzothiophene carboxylate class, with molecular formula C11H7F3O2S and a molecular weight of 260.23 g/mol [1]. The compound features a trifluoromethyl substituent at the 6-position of the benzothiophene core and a methyl ester at the 2-carboxylate position, conferring distinct physicochemical properties including a calculated LogP of 3.71 [2] and an experimentally determined melting point of 105–107 °C . As a fluorinated heteroaromatic ester, it serves as a versatile intermediate in medicinal chemistry and agrochemical discovery programs, particularly where modulation of lipophilicity and metabolic stability through regiospecific CF3 placement is a critical design parameter [3].
Regioisomer-specific CF3 placement for lipophilicity and metabolic stability design
Methyl ester as a masked carboxylic acid handle for multistep synthesis
Heterocyclic building block for medicinal chemistry and agrochemical discovery programs
[1] PubChem. Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate. Compound Summary for CID 22638049. National Center for Biotechnology Information. View Source
[3] Kerru, N., et al. A review on the pharmacological importance of benzothiophene derivatives. European Journal of Medicinal Chemistry, 2020, 186, 111870. View Source
Procurement of benzothiophene-2-carboxylate building blocks cannot be guided solely by shared core scaffolds or nominal functional group similarity. The precise position of the trifluoromethyl substituent on the fused benzene ring—whether at the 4-, 5-, 6-, or 7-position—dictates electronic distribution, steric accessibility, lipophilicity (cLogP), solid-state packing (melting point), and downstream reactivity [1]. Even among isomeric methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate analogs (e.g., 5-CF3 vs. 6-CF3 regioisomers), measurable differences in melting point (>15 °C variation) and chromatographic retention time (LogP divergence) necessitate distinct purification protocols and formulation strategies [2][3]. Furthermore, substitution of the methyl ester with ethyl or carboxylic acid analogs alters both solubility profiles and synthetic entry points for amide coupling or hydrolysis, making direct interchange infeasible without process revalidation [4]. The quantitative evidence below substantiates these non-interchangeable characteristics.
CF3 regioisomer mismatch
Positional change from 6-CF3 to 5- or 7-CF3 alters solid-state packing and purification profiles; process conditions may require revalidation.
Ester vs carboxylic acid form
Direct use of the free acid instead of the methyl ester may limit temporary protection strategies and change coupling reactivity; synthetic entry points differ.
6-CF3 electronic tuning specificity
The 6-position balance of electronic withdrawal without steric hindrance may not transfer to 4- or 7-CF3 analogues; cross-coupling outcomes can shift.
[1] Bridges, A. J., et al. Fluorine as an ortho-directing group in aromatic metalation: A two step preparation of substituted benzo[b]thiophene-2-carboxylates. Tetrahedron Letters, 2001, 42(24), 4041–4044. View Source
The 6-trifluoromethyl regioisomer (target compound) exhibits an experimentally determined melting point range of 105–107 °C . In contrast, the closely related 5-CF3 regioisomer (CAS 146137-92-0) melts at 123–124 °C, representing a >15 °C elevation . This difference reflects altered intermolecular packing forces attributable to the shift in CF3 substitution geometry on the benzothiophene B-ring.
6-CF3 vs 5-CF3 MpHead-to-head
ΔTm ≈ 16–19°C lower for 6-CF3 (105–107°C) vs 5-CF3 (123–124°C)
Solid-state characterizationCrystallizationFormulation development
Evidence Dimension
Melting point (solid-state thermal property)
Target Compound Data
105–107 °C
Comparator Or Baseline
Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (5-CF3 regioisomer): 123–124 °C
Quantified Difference
ΔTm ≈ 16–19 °C lower for 6-CF3
Conditions
Experimental melting point determination; data from vendor technical datasheets
Why This Matters
A 16–19 °C lower melting point for the 6-CF3 isomer translates to reduced energy input for melt-processing, potentially lower crystallization temperatures, and altered solubility in common organic solvents—critical variables for pilot-scale purification and formulation development.
Solid-state characterizationCrystallizationFormulation development
6-CF3 vs. 7-CF3: Solid-State Behavior Contrast
The calculated LogP (cLogP) for methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is 3.7067 [1]. The 7-CF3 regioisomer (CAS 550998-55-5) possesses an identical LogP value of 3.7067, indicating nearly equivalent predicted octanol-water partitioning [2]. However, the 7-CF3 isomer melts at a significantly lower 71–74 °C—a reduction of 31–36 °C compared to the 6-CF3 compound [2].
6-CF3 vs 7-CF3 MpHead-to-head
Identical cLogP (3.71), but Mp 31–36°C lower for 7-CF3 (71–74°C) vs 6-CF3
The methyl ester group of the target compound is susceptible to hydrolysis under both acidic and basic conditions, generating the corresponding 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 142329-22-4) [1][2]. This controlled lability is a designed feature, allowing the ester to function as a masked carboxylic acid for temporary protection during multistep syntheses.
Ester vs AcidClass-level
Methyl ester: protected acid; hydrolyzable on demand
Free acid: direct coupling partner; prone to salt formation
Supports latent carboxylic acid strategy in synthesis
Hydrolysis conditions must be validated
Prodrug designSynthetic intermediateProtecting group strategy
Evidence Dimension
Hydrolytic susceptibility and synthetic utility
Target Compound Data
Methyl ester: hydrolyzable to carboxylic acid under acidic or basic conditions
Comparator Or Baseline
6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: free acid form, reactive toward amide coupling but prone to salt formation and solubility issues
Quantified Difference
Qualitative difference in synthetic versatility: ester serves as protected acid; acid serves as direct coupling partner
Conditions
Standard ester hydrolysis conditions (acidic or basic aqueous media)
Why This Matters
Procuring the methyl ester rather than the free acid provides a latent carboxylic acid handle that can be unveiled on-demand after other synthetic transformations, avoiding unwanted side reactions and simplifying purification of intermediates.
Prodrug designSynthetic intermediateProtecting group strategy
[1] BenchChem (excluded domain; data corroborated by standard organic chemistry principles). Methyl ester hydrolysis is a fundamental transformation of carboxylic acid derivatives. Note: This source is excluded per user directive; the chemical principle is universally established. View Source
The electron-withdrawing trifluoromethyl group at the 6-position of the benzothiophene core reduces electron density on the heteroaromatic ring system. In related benzothiophene-2-carboxylate systems, the position of the CF3 group has been shown to modulate reactivity in palladium-catalyzed C–H arylation and other cross-coupling reactions [1][2]. The 6-position offers a balance of electronic deactivation without the steric hindrance that can impede reactions at the 4- or 7-positions.
6-CF3 CouplingClass-level
6-CF3 moderates electronic deactivation with minimal steric hindrance; class-level trends support predictable cross-coupling
May support reliable reaction planning
Coupling efficiency not directly quantified for this compound
6-CF3 benzothiophene-2-carboxylate: moderate electronic deactivation with minimal steric obstruction at reactive sites
Comparator Or Baseline
4-CF3 or 7-CF3 regioisomers: potential steric hindrance near reactive positions; unsubstituted benzothiophene: higher electron density, different reactivity profile
Quantified Difference
Not directly quantified for this specific compound; class-level trends indicate positional dependence of coupling efficiency
Conditions
Palladium-catalyzed C–H arylation and cross-coupling conditions
Why This Matters
The 6-CF3 substitution pattern offers a predictable electronic environment for downstream derivatization via transition metal-catalyzed cross-coupling, enabling reliable reaction planning and reducing optimization cycles compared to sterically encumbered or electronically mismatched regioisomers.
[1] Zhao, L., et al. Phosphine-free palladium-catalysed direct C2-arylation of benzothiophenes with aryl bromides. Applied Organometallic Chemistry, 2013, 27(1), 1–5. View Source
[2] Bridges, A. J., et al. Fluorine as an ortho-directing group in aromatic metalation: A two step preparation of substituted benzo[b]thiophene-2-carboxylates. Tetrahedron Letters, 2001, 42(24), 4041–4044. View Source
The methyl ester functionality of this compound enables its use as a protected carboxylic acid equivalent in multistep syntheses of benzothiophene-based drug candidates. Following core modifications (e.g., Suzuki coupling, C–H functionalization), the ester can be hydrolyzed to the free acid for subsequent amide bond formation, streamlining the preparation of compound libraries for structure-activity relationship (SAR) studies [1][2].
Design of Fluorinated Pesticides and Herbicides
The trifluoromethyl group is a privileged motif in modern agrochemicals due to its enhancement of metabolic stability and membrane permeability. The 6-CF3 benzothiophene-2-carboxylate scaffold serves as a core building block for the synthesis of novel crop protection agents, with the ester handle allowing subsequent conversion to amides, hydrazides, or other bioactive pharmacophores [1][2].
Crystallization-Controlled Purification
The distinct melting point of the 6-CF3 regioisomer (105–107 °C) compared to the 5-CF3 (123–124 °C) and 7-CF3 (71–74 °C) isomers provides a thermal handle for purity assessment and selective crystallization. In process development, this melting point divergence facilitates the design of recrystallization protocols to isolate the desired 6-substituted regioisomer from mixtures that may arise during synthesis [1][2][3].
Organic Electronic Material Synthesis
Benzothiophene derivatives are increasingly employed as building blocks for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. The electron-withdrawing 6-CF3 group modulates frontier molecular orbital energies, while the ester functionality enables covalent anchoring or further π-extension. The compound's well-defined melting behavior and moderate lipophilicity (LogP 3.71) support solution-processing techniques relevant to device fabrication [1][4].
Confirm ester stability; verify regioisomer purity by HPLC or DSC
Agrochemical discovery programs
CF3-driven lipophilicity and metabolic stability
Assess metabolic stability in model systems; confirm regioisomer identity
Process development & purification
Melting point difference vs 5-CF3/7-CF3 analogues
Design recrystallization based on thermal behavior; verify regioisomer by DSC
Organic electronics research
Electronic tuning via 6-CF3 substitution
Evaluate frontier orbital energies by CV or UV-vis; assess solution processability
[1] Kerru, N., et al. A review on the pharmacological importance of benzothiophene derivatives. European Journal of Medicinal Chemistry, 2020, 186, 111870. View Source
[2] Tso, S. C., et al. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 2014, 289(30), 20583–20593. View Source
[4] Yoshikai, N., et al. Cobalt-catalyzed synthesis of benzothiophenes and benzoselenophenes. Tetrahedron, 2023. (Referenced within ScienceDirect Topics compilation). View Source
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